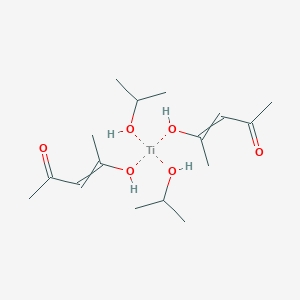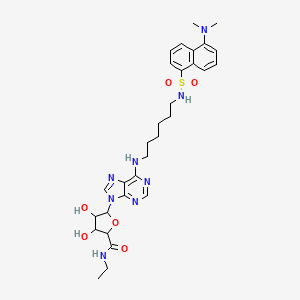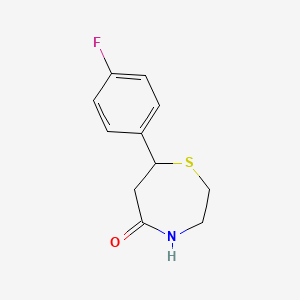![molecular formula C19H15Cl B14796885 9-chloro-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B14796885.png)
9-chloro-7,7-dimethyl-7H-Benzo[c]fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-chloro-7,7-dimethyl-7H-Benzo[c]fluorene is a chemical compound with the molecular formula C19H15Cl It is a derivative of benzo[c]fluorene, characterized by the presence of a chlorine atom and two methyl groups at specific positions on the fluorene ring
Preparation Methods
The synthesis of 9-chloro-7,7-dimethyl-7H-Benzo[c]fluorene typically involves the chlorination of 7,7-dimethyl-7H-benzo[c]fluorene. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
9-chloro-7,7-dimethyl-7H-Benzo[c]fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom and formation of 7,7-dimethyl-7H-benzo[c]fluorene.
Scientific Research Applications
9-chloro-7,7-dimethyl-7H-Benzo[c]fluorene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Industry: This compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 9-chloro-7,7-dimethyl-7H-Benzo[c]fluorene involves its interaction with molecular targets such as DNA. The compound can form adducts with DNA, leading to potential mutagenic effects. This interaction is facilitated by the planar structure of the fluorene ring, which allows it to intercalate between DNA bases . The pathways involved in its action include the activation of cellular repair mechanisms and potential induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 9-chloro-7,7-dimethyl-7H-Benzo[c]fluorene include:
9-bromo-7,7-dimethyl-7H-benzo[c]fluorene: This compound has a bromine atom instead of chlorine and exhibits similar chemical properties but may differ in reactivity and applications.
7,7-dimethyl-7H-benzo[c]fluorene: Lacking the halogen substituent, this compound serves as a precursor in the synthesis of halogenated derivatives and has distinct chemical behavior.
5-chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran: This compound features a different ring structure and exhibits unique properties compared to this compound.
Properties
Molecular Formula |
C19H15Cl |
|---|---|
Molecular Weight |
278.8 g/mol |
IUPAC Name |
9-chloro-7,7-dimethylbenzo[c]fluorene |
InChI |
InChI=1S/C19H15Cl/c1-19(2)16-10-7-12-5-3-4-6-14(12)18(16)15-9-8-13(20)11-17(15)19/h3-11H,1-2H3 |
InChI Key |
ZVBDFIKEPLCPMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C1C=C(C=C3)Cl)C4=CC=CC=C4C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


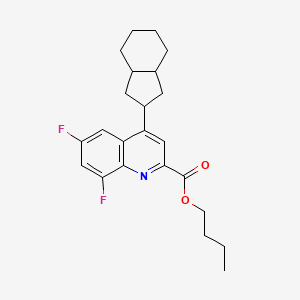
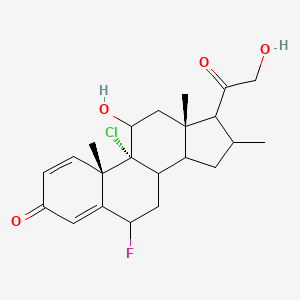

![(E)-7-[(1R,3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid](/img/structure/B14796826.png)

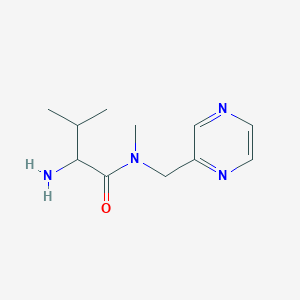
![N-[3-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide](/img/structure/B14796844.png)
![N-[[4'-[[3-Butyl-1,5-dihydro-5-oxo-1-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-4-yl]methyl][1,1'-biphenyl]-2-yl]sulfonyl]-2-chlorobenzamide](/img/structure/B14796851.png)
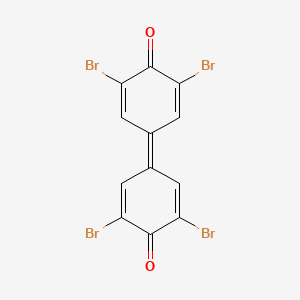
![2-methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14796861.png)
